molecular formula C15H19NO B7892697 (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B7892697
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-OKILXGFUSA-N
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Description

(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the reductive amination of a suitable bicyclic ketone precursor with benzylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Intramolecular Cyclization: : Another approach involves the intramolecular cyclization of a linear precursor containing both amine and ketone functionalities. This method often requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ketone group in (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated benzyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one serves as a valuable intermediate for constructing complex molecules. Its rigid structure and functional groups make it a versatile building block for synthesizing natural products and pharmaceuticals.

Biology

This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, catalysts, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure and functional groups facilitate binding interactions, potentially modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-9-Azabicyclo[3.3.1]nonan-3-one: Lacks the benzyl group, resulting in different reactivity and applications.

    (1R,5S)-9-Cyclooctyl-9-azabicyclo[3.3.1]nonan-3-one:

Uniqueness

(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other bicyclic compounds and expands its utility in various scientific and industrial applications.

Properties

IUPAC Name

(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFCNSLJKPSEA-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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